3,5-Dichloro-4-ethoxybenzoic acid
Overview
Description
3,5-Dichloro-4-ethoxybenzoic acid is an organic compound with the molecular formula C9H8Cl2O3 and a molecular weight of 235.07 g/mol . It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms at the 3 and 5 positions and an ethoxy group at the 4 position on the benzene ring . This compound is used in various fields, including chemical synthesis and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-ethoxybenzoic acid typically involves the chlorination of 4-ethoxybenzoic acid. The process can be carried out using chlorine gas or sulfuryl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions generally include maintaining a controlled temperature and ensuring the complete chlorination of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-ethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, alcohols, and complex organic molecules used in further chemical synthesis .
Scientific Research Applications
3,5-Dichloro-4-ethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-ethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-4-methoxybenzoic acid
- 3,4-Dichlorobenzoic acid
- 4-Ethoxybenzoic acid
Uniqueness
3,5-Dichloro-4-ethoxybenzoic acid is unique due to the specific positioning of the chlorine atoms and the ethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized chemical syntheses and research applications .
Biological Activity
3,5-Dichloro-4-ethoxybenzoic acid is an aromatic compound with the chemical formula and a molecular weight of approximately 221.07 g/mol. It features a benzoic acid structure with an ethoxy group at the para position and dichloro substituents at the meta positions on the benzene ring. This unique structural arrangement contributes to its potential biological activities, including anti-inflammatory and antibacterial properties, making it a candidate for pharmaceutical development.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. While specific mechanisms remain to be fully elucidated, its structural similarity to other bioactive compounds suggests that it may interact with biological targets involved in inflammatory pathways. Such interactions could potentially inhibit pro-inflammatory cytokines or enzymes involved in inflammation.
Antibacterial Activity
The compound has also demonstrated antibacterial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, positioning it as a potential candidate for developing new antibacterial agents.
Study on Benzoic Acid Derivatives
A study published in Nature explored various benzoic acid derivatives, including those structurally related to this compound. The findings indicated that certain derivatives could activate key protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway in human fibroblasts. Although this compound was not directly tested, its structural analogs showed significant bioactivity in enhancing proteostasis networks .
In Silico Studies
In silico studies have been conducted to predict the binding affinity of benzoic acid derivatives to various enzymes. These studies suggest that compounds with similar structures to this compound could potentially bind effectively to cathepsins B and L, which are implicated in protein degradation processes. The binding scores indicate a strong interaction potential, which warrants further investigation into the biological implications of these interactions .
Applications
The potential applications of this compound extend beyond pharmaceuticals into agrochemicals due to its antibacterial properties. Its versatility highlights its importance in medicinal chemistry and agricultural science.
Summary Table of Biological Activities
Biological Activity | Evidence | Potential Applications |
---|---|---|
Anti-inflammatory | Interaction with inflammatory pathways | Pharmaceutical development |
Antibacterial | Inhibition of bacterial growth | Development of new antibacterial agents |
Proteostasis modulation | Similarity to compounds enhancing proteostasis | Potential anti-aging therapies |
Properties
IUPAC Name |
3,5-dichloro-4-ethoxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYGOCJUQOJEPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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